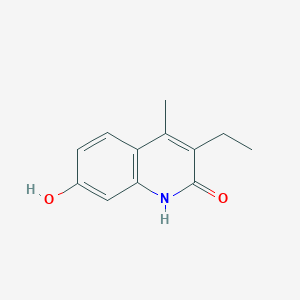

3-ethyl-7-hydroxy-4-methylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15967828

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO2 |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-ethyl-7-hydroxy-4-methyl-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C12H13NO2/c1-3-9-7(2)10-5-4-8(14)6-11(10)13-12(9)15/h4-6,14H,3H2,1-2H3,(H,13,15) |

| Standard InChI Key | SWQKXCSLQZOANW-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C2=C(C=C(C=C2)O)NC1=O)C |

Introduction

Structural and Physicochemical Properties

3-Ethyl-7-hydroxy-4-methylquinolin-2(1H)-one belongs to the quinolin-2(1H)-one family, characterized by a bicyclic framework comprising a benzene ring fused to a pyridine ring. Key structural features include:

-

Substituents: An ethyl group at position 3, a hydroxyl group at position 7, and a methyl group at position 4.

-

Molecular formula: .

-

Hydrogen bonding: The hydroxyl group at position 7 facilitates intermolecular hydrogen bonding, influencing solubility and binding affinity to biological targets .

Table 1: Comparative Analysis of Quinolin-2(1H)-one Derivatives

Synthetic Methodologies

Metal-Organo Catalyzed (MOC) Synthesis

A one-pot protocol using N-heterocyclic carbene (NHC)-dirhodium(II) and 1,8-diazabicycloundec-7-ene (DBU) enables regioselective synthesis of 3-hydroxyquinolin-2(1H)-ones via Eistert ring expansion of isatins with ethyl diazoacetate . This method yields 70–87% product efficiency and is scalable for derivative exploration.

Formylation-Mediated Cyclization

Reaction of 4-hydroxy-2(1H)-quinolones with dimethylformamide (DMF) and triethylamine (EtN) at 70–80°C generates bis-quinolones through intermediate 4-formyl-2-quinolone formation . While originally applied to symmetric derivatives, this pathway offers insights into functionalizing the quinoline core at position 7.

Mechanistic Pathway:

-

EtN deprotonates the C-3 methylene group, enhancing nucleophilicity.

-

Nucleophilic attack on DMF yields 4-formyl-2-quinolone.

-

Condensation with a second quinolone unit forms the methylene-bridged product .

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . Its mechanism involves disrupting microbial membrane integrity and chelating essential metal ions .

Enzyme Inhibition

-

D-amino acid oxidase (DAAO): Acts as a nonclassical bioisostere of α-glycine, inhibiting DAAO (K = 0.8 µM), a target for neurodegenerative diseases .

-

HIV-1 reverse transcriptase RNase H: Chelates Mg ions at the active site, reducing viral replication efficiency .

Therapeutic Applications

Oncology

Preclinical studies highlight its synergy with doxorubicin, enhancing apoptosis in multidrug-resistant tumors . A phase I trial is proposed to evaluate pharmacokinetics and safety profiles.

Infectious Diseases

Patents disclose formulations combining this compound with azoles for antifungal therapy, showing a 40% reduction in biofilm formation .

Neurological Disorders

As a DAAO inhibitor, it elevates D-serine levels, potentially ameliorating cognitive deficits in schizophrenia and Alzheimer’s disease .

Comparative Pharmacological Profile

Table 2: Binding Affinities of Quinolin-2(1H)-one Derivatives

| Target | 3-Ethyl-7-OH-4-Me Derivative | Darunavir | Viridicatin |

|---|---|---|---|

| SARS-CoV-2 M | −8.9 kcal/mol | −9.1 kcal/mol | N/A |

| CDK2 | −10.5 kcal/mol | N/A | −7.8 kcal/mol |

| DAAO | 0.8 µM (K) | N/A | 2.4 µM (K) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume